3,5-Dimethyl-4-octanone
Overview
Description
3,5-Dimethyl-4-octanone is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinct structural features, which include a branched carbon chain with two methyl groups attached to the fourth carbon atom. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-4-octanone can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethyl-4-octanol using a suitable alkyl halide in the presence of a strong base. Another method includes the oxidation of 3,5-dimethyl-4-octanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. One such method involves the catalytic hydrogenation of 3,5-dimethyl-4-octene in the presence of a metal catalyst like palladium or platinum. This process is carried out under controlled temperature and pressure conditions to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-octanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 3,5-dimethyl-4-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: 3,5-Dimethyl-4-octanoic acid.
Reduction: 3,5-Dimethyl-4-octanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4-octanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-octanone involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include the activation of the carbonyl group and subsequent nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-2-hexanone
- 3,5-Dimethyl-4-heptanone
- 3,5-Dimethyl-4-nonanone
Uniqueness
3,5-Dimethyl-4-octanone is unique due to its specific branching and the position of the carbonyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. Its reactivity and stability under various conditions also contribute to its uniqueness in chemical synthesis and industrial applications.
Properties
IUPAC Name |
3,5-dimethyloctan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-7-9(4)10(11)8(3)6-2/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYIOWIWNUWNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338017 | |
Record name | 3,5-Dimethyl-4-octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-17-3 | |
Record name | 3,5-Dimethyl-4-octanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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